Roslin 2 (R2), chemically known as 1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane, is a small molecule compound that has gained significant attention in scientific research for its anti-tumor properties. [, ] It functions by disrupting the interaction between Focal Adhesion Kinase (FAK) and p53, a tumor suppressor protein. [, ] This disruption leads to the reactivation of p53 and subsequent blockage of tumor growth. [, ] R2 represents a promising avenue for developing novel cancer therapies.
The synthesis of Roslin 2 involves a reaction between benzylamine and hexamethylenetetramine in the presence of hydrobromic acid. This reaction typically proceeds through a series of steps that include:
The synthesis process is notable for its simplicity and efficiency, making it suitable for further investigations into the compound's biological activities.
The molecular structure of Roslin 2 can be characterized by its distinctive functional groups that contribute to its biological activity. The compound's chemical formula is represented as C₁₃H₁₈BrN₃, indicating the presence of bromine and nitrogen atoms that are integral to its mechanism of action.
Crystallographic studies and spectroscopic analyses have provided insights into the spatial arrangement of atoms within Roslin 2, confirming its suitability for binding to target proteins like p53 .
Roslin 2 participates in several chemical reactions that are crucial for its functionality:
The mechanism of action for Roslin 2 centers around its ability to reactivate p53 by disrupting its interaction with FAK:
Roslin 2 has significant potential applications in scientific research and therapeutic development:
Roslin 2 (CAS 29574-21-8), also known as Benzylhexamethylenetetramine bromide, is a small-molecule compound with significant anticancer properties. It functions primarily as a p53 reactivator by disrupting the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. This reactivation restores p53’s transcriptional activity, triggering apoptosis and inhibiting tumor growth in cancer cells. The compound appears as a white-to-beige powder with high solubility in water (20 mg/mL) and requires storage at –20°C in desiccated conditions to maintain stability. Its ≥98% purity (HPLC) underscores its suitability for rigorous biochemical research [1] [8].
Roslin 2 emerged from targeted efforts to develop non-genotoxic p53 activators. Prior to its discovery, p53 reactivation strategies faced challenges due to the protein’s frequent inactivation in cancers through FAK-mediated sequestration. Initial studies identified Roslin 2’s core structure—a benzyl-substituted hexamethylenetetramine bromide—as critical for binding FAK’s FERM domain, thereby liberating p53 [8]. Key milestones include:
Table 1: Physicochemical Properties of Roslin 2
Property | Value | |
---|---|---|
CAS Number | 29574-21-8 | |
Molecular Formula | C₁₃H₁₉BrN₄ | |
Appearance | White to off-white powder | |
Solubility (H₂O) | 20 mg/mL (clear solution) | |
Assay Purity (HPLC) | ≥98% | |
Storage Conditions | –20°C, desiccated | |
Synonyms | Benzylhexamethylenetetramine bromide | [1] [8] |
Research Motivations
The primary impetus for Roslin 2 research stems from the unmet need to target p53-deficient cancers without inducing genotoxicity. Unlike DNA-damaging chemotherapeutics, Roslin 2 exploits protein-protein interactions (PPIs), offering a novel mechanism to reactivate p53’s tumor-suppressing functions. Key motivations include:
Knowledge Gaps
Despite its promise, Roslin 2 research faces several unresolved challenges:
Structural Complexity and Binding Dynamics:The exact binding site of Roslin 2 on FAK remains uncharacterized at atomic resolution. Molecular modeling suggests interactions with the FERM domain, but empirical validation through X-ray crystallography or cryo-EM is lacking. This gap impedes rational design of derivatives with improved affinity [8].
Delivery and Pharmacokinetics:In vivo studies report limited bioavailability due to Roslin 2’s high polarity. No optimized formulations (e.g., nanoparticles, liposomes) exist to enhance tumor penetration or reduce systemic clearance [8].
Biomarker Identification:Predictive biomarkers for Roslin 2 sensitivity are undefined. While p53 status is necessary, additional factors (e.g., FAK expression levels, mutational background) may influence response heterogeneity [1] [8].
Table 2: Key Research Gaps and Methodological Challenges
Knowledge Gap | Methodological Challenge | Impact on Research | |
---|---|---|---|
Binding Site Resolution | Lack of co-crystallography studies | Limits structure-based drug design | |
In Vivo Bioavailability | Absence of advanced delivery systems | Reduces therapeutic applicability | |
Biomarker Discovery | Insufficient omics profiling of responders vs. non-responders | Hinders patient stratification | [7] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7